3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-11-14-2-1-3-16(10-14)18(24)21-8-9-23-13-17(12-22-23)15-4-6-20-7-5-15/h1-7,10,12-13H,8-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALCSKHSWFEUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Benzamide Core:
Linking the Components: The final step involves linking the pyrazole-pyridine moiety to the benzamide core via an ethyl linker, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, H₂ with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the cyano group and the heterocyclic rings suggests it could inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide (Target) | Not available | C18H14N5O* | ~330.34 g/mol† | Pyrazole-4-pyridinyl, 3-cyanobenzamide, no methyl on pyrazole |
| 3-cyano-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide | 2034476-48-5 | C19H17N5O | 331.37 g/mol | Pyrazole-3-pyridinyl with 5-methyl, 3-cyanobenzamide |
| 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | 478039-51-9 | C17H12ClN3O | 317.75 g/mol | Pyrimidine-pyridinyl, 2-chlorobenzamide |
| 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-4-(triazolopyridinyl)benzamide derivative | Not available | Variable | ~500–550 g/mol | Cyclohexylethoxy, fluorine, triazolopyridine |
*Estimated based on structural similarity to compound.
†Calculated from molecular formula.
Key Observations:
Pyrazole Substitution Patterns: The target compound lacks a methyl group on the pyrazole ring, unlike the analog in (5-methyl substitution). This difference reduces lipophilicity (lower logP) and may influence metabolic stability . Substitution at the pyrazole’s 4-position (target) vs.
Heterocyclic Core Variations :
- The pyrimidine-pyridinyl group in 478039-51-9 replaces the pyrazole in the target compound. Pyrimidine’s six-membered ring offers distinct electronic properties and hydrogen-bonding capabilities compared to pyrazole’s five-membered ring .
Bulkier Substituents :
Hypothetical Impact on Bioactivity
While biological data for the target compound is unavailable, insights can be inferred from structural analogs:
- Chlorine vs. Cyano Groups: The 2-chloro substituent in 478039-51-9 may act as a hydrogen-bond acceptor, whereas the 3-cyano group in the target compound could engage in dipole interactions or serve as a metabolic liability .
- Flexible vs. Rigid Linkers : The ethyl chain in the target compound provides conformational flexibility, whereas cyclohexylethoxy () introduces rigidity, possibly affecting target selectivity .
Research and Development Context
- Compound : Marketed as a research chemical (BK13586), this analog is readily available, suggesting interest in pyrazole-containing benzamides for preclinical studies .
- Patent Trends () : Benzamide derivatives with fluorine and bulky substituents are frequently patented, indicating their utility in optimizing pharmacokinetic profiles .
Biological Activity
3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological activity of this compound, focusing on its mechanisms of action and therapeutic implications.
Structural Characteristics
The compound features a benzamide core , a cyano group , and a pyrazole ring substituted with a pyridine moiety . These structural elements suggest potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer therapeutics. The presence of nitrogen-containing heterocycles enhances its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for modulating protein activities.
Molecular Formula: C₁₈H₁₅N₅O
Molecular Weight: 317.3 g/mol
CAS Number: 2034354-26-0
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzamide Core: Reaction of benzoic acid with an appropriate amine.
- Introduction of the Cyano Group: Nucleophilic substitution using sodium cyanide.
- Attachment of the Pyrazole and Pyridine Rings: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation across various cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | Hep-2 | 3.25 | Inhibits cell growth |
| Compound C | A549 | 26.00 | Autophagy induction |
The specific interactions of this compound with targets involved in tumor growth regulation are still under investigation, but it is hypothesized that it may act as an inhibitor of certain kinases or other enzymes involved in cancer progression.
Neuropharmacological Effects
Given its structural features, this compound is also being studied for its neuropharmacological properties. Compounds with similar structures have demonstrated potential as allosteric modulators or inhibitors of receptors involved in neurological processes, such as GABA receptors and NMDA receptors.
Case Studies
Recent studies have explored the biological activity of pyrazole derivatives, including those structurally related to this compound:
- Anticonvulsant Activity: Certain pyrazole derivatives have shown significant anticonvulsant properties in animal models, suggesting a potential therapeutic role in epilepsy management.
- Cytotoxicity Against Cancer Cell Lines: Various pyrazole compounds have been tested against several cancer cell lines, revealing promising cytotoxic effects that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
